Methyl 3-amino-5-morpholinobenzoate
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Overview
Description
Methyl 3-amino-5-morpholinobenzoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains both an amino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-morpholinobenzoate typically involves the reaction of 3-amino-5-morpholinobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
3-amino-5-morpholinobenzoic acid+methanolcatalystMethyl 3-amino-5-morpholinobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-5-morpholinobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-morpholinobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-morpholinobenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
3-amino-5-methylbenzoate: Lacks the morpholine ring, affecting its solubility and biological activity.
Uniqueness
Methyl 3-amino-5-morpholinobenzoate is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 3-amino-5-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)9-6-10(13)8-11(7-9)14-2-4-17-5-3-14/h6-8H,2-5,13H2,1H3 |
InChI Key |
FLOPEBVVJZYFKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2CCOCC2)N |
Origin of Product |
United States |
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